
Lapatinib metabolite M1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lapatinib metabolite M1, also known as O-debenzylated lapatinib, is a primary phenolic metabolite of lapatinib. Lapatinib is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancer. The metabolite M1 is formed through the O-dealkylation of lapatinib by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lapatinib metabolite M1 is synthesized through the O-dealkylation of lapatinib. This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 . The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound involves the use of biotransformation processes with human liver microsomes or recombinant cytochrome P450 enzymes. The reaction is carried out under controlled conditions to ensure the efficient conversion of lapatinib to its metabolite .
Analyse Des Réactions Chimiques
Types of Reactions
Lapatinib metabolite M1 undergoes several types of chemical reactions, including:
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1.
Sulfation: Catalyzed by sulfotransferases (SULTs).
Oxidation: Mediated by aldehyde oxidase.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid (UDPGA) and UGT enzymes.
Sulfation: 3’-phosphoadenosine 5’-phosphosulfate (PAPS) and SULT enzymes.
Oxidation: Aldehyde oxidase and molecular oxygen.
Major Products Formed
M1-glucuronide: Formed through glucuronidation.
M1-sulfate: Formed through sulfation.
Quinoneimine-GSH conjugate: Formed through oxidation and subsequent conjugation with glutathione.
Applications De Recherche Scientifique
Lapatinib metabolite M1 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to study the metabolism and detoxication pathways of lapatinib.
Toxicology Research: Investigated for its role in lapatinib-induced hepatotoxicity.
Drug Interaction Studies: Used to evaluate the interactions between lapatinib and other drugs metabolized by cytochrome P450 enzymes.
Mécanisme D'action
Lapatinib metabolite M1 exerts its effects through the inhibition of tyrosine kinase activity. It binds to the ATP-binding site of the kinase, preventing receptor phosphorylation and activation . This inhibition disrupts the signaling pathways involved in cell growth and proliferation, thereby exerting its anti-cancer effects .
Comparaison Avec Des Composés Similaires
Lapatinib metabolite M1 can be compared with other similar compounds, such as:
Gefitinib: Another tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: A tyrosine kinase inhibitor with a similar mechanism of action.
Afatinib: An irreversible tyrosine kinase inhibitor targeting EGFR and HER2.
This compound is unique due to its specific formation through the O-dealkylation of lapatinib and its subsequent detoxication pathways involving glucuronidation and sulfation .
Activité Biologique
Lapatinib, a dual tyrosine kinase inhibitor primarily used in the treatment of breast cancer, undergoes extensive metabolism in the body, leading to the formation of several metabolites, including the phenolic metabolite M1. Understanding the biological activity of Lapatinib metabolite M1 is crucial for assessing its pharmacological effects and potential toxicities.
Overview of Lapatinib Metabolism
Lapatinib is primarily metabolized by cytochrome P450 (CYP) enzymes, predominantly CYP3A4, which facilitates O-dealkylation to form M1. This metabolic pathway is significant as it influences both the therapeutic efficacy and safety profile of lapatinib. The detoxification processes for M1 include glucuronidation and sulfation, which are essential for reducing the formation of potentially harmful reactive metabolites .
Biological Activity of Metabolite M1
Pharmacokinetics and Mechanism of Action:
- Formation: Lapatinib is converted into M1 via O-dealkylation, which is a major route for metabolic clearance . The subsequent glucuronidation of M1 by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, plays a critical role in its detoxification .
- Impact on CYP Enzymes: Studies indicate that M1 can influence the activity of CYP3A4, leading to metabolism-dependent inhibition. This phenomenon may contribute to idiosyncratic hepatotoxicity observed with lapatinib treatment .
Comparative Metabolism Across Species
The biotransformation pathways for lapatinib and its metabolites vary significantly between humans and preclinical species such as rats and dogs. In vitro studies have shown that human liver microsomes exhibit different rates of glucuronidation compared to those from rats and dogs, highlighting interspecies variability in metabolic pathways .
Species | Major Metabolic Pathways | Key Enzymes |
---|---|---|
Human | Glucuronidation, sulfation | UGT1A1 |
Rat | Glucuronidation, oxidation | CYP3A4 |
Dog | Glucuronidation | CYP3A4 |
Case Studies and Clinical Findings
Several clinical studies have documented the pharmacokinetics and safety profile of lapatinib, emphasizing the role of its metabolites:
- Phase I Study: A study involving 81 cancer patients assessed the tolerable doses and pharmacokinetics of lapatinib. The findings revealed significant interindividual variability in drug clearance, which could be attributed to differences in metabolite formation, including M1 .
- Hepatotoxicity Reports: Clinical trials have reported severe hepatotoxicity associated with lapatinib use. The reactive quinoneimine metabolite formed from M1 has been implicated in these adverse effects, indicating a need for careful monitoring during treatment .
Propriétés
IUPAC Name |
2-chloro-4-[[6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-yl]amino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4S/c1-32(29,30)9-8-24-12-16-4-7-21(31-16)14-2-5-19-17(10-14)22(26-13-25-19)27-15-3-6-20(28)18(23)11-15/h2-7,10-11,13,24,28H,8-9,12H2,1H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTCWAMLLWYBEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268997-70-1 |
Source
|
Record name | o-Dealkylated lapatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268997701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEALKYLATED LAPATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PL9CEZ8WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.